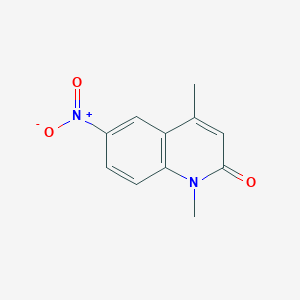

1,4-Dimethyl-6-nitroquinolin-2(1H)-one

Description

Overview of Quinoline (B57606) Heterocycles in Academic Contexts

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocycles that are pervasive in both natural products and synthetic compounds. nih.gov The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.gov This has led to the development of numerous quinoline-based compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov The versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its biological activity.

The quinolin-2(1H)-one moiety, also known as carbostyril, is a key substructure within the broader quinoline family. Its presence in a multitude of biologically active compounds underscores its importance in drug discovery and development. nih.gov Researchers have extensively explored the synthesis and modification of this scaffold to create novel therapeutic agents. nih.gov

Historical Development and Research Trajectories of Quinolin-2(1H)-one Compounds

The exploration of quinolin-2(1H)-one chemistry dates back to the late 19th century with the development of fundamental synthetic methodologies. Early methods, such as the Knorr and Friedländer syntheses, provided the initial access to this class of compounds. nih.gov Over the decades, research has evolved to include more sophisticated and efficient synthetic strategies, such as transition metal-catalyzed cross-coupling reactions and C-H activation/functionalization, which have significantly expanded the accessible chemical space of quinolin-2(1H)-one derivatives. mdpi.com

The research trajectory of quinolin-2(1H)-ones has been heavily influenced by their biological significance. The discovery of natural products containing this scaffold with potent biological activities spurred further investigation into their synthetic analogues. This has led to the identification of numerous quinolin-2(1H)-one derivatives with potential applications in treating a variety of diseases. nih.gov

Rationale for Investigating 1,4-Dimethyl-6-nitroquinolin-2(1H)-one and Closely Related Derivatives

The investigation of 1,4-Dimethyl-6-nitroquinolin-2(1H)-one and its analogues is driven by several key scientific considerations. The introduction of specific substituents onto the quinolin-2(1H)-one core can dramatically alter its physicochemical and biological properties.

The presence of a nitro group at the 6-position is of particular interest. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic distribution within the aromatic system. This can impact the molecule's reactivity and its ability to participate in intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for binding to biological targets. nih.gov Furthermore, the nitro group can serve as a synthetic handle for further chemical modifications, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. nih.gov For instance, the nitro group can be reduced to an amino group, which can then be further functionalized. nih.gov

The methyl groups at the 1- and 4-positions also play a crucial role. The N-methylation at the 1-position prevents tautomerization and locks the compound in the quinolin-2(1H)-one form. The methyl group at the 4-position can influence the molecule's conformation and lipophilicity, which are important factors for its pharmacokinetic and pharmacodynamic profiles.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-6-nitroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7-5-11(14)12(2)10-4-3-8(13(15)16)6-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCFYZOIYFEDNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316327 | |

| Record name | 1,4-Dimethyl-6-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6760-41-4 | |

| Record name | 1,4-Dimethyl-6-nitro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6760-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 302070 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006760414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC302070 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dimethyl-6-nitroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of 1,4 Dimethyl 6 Nitroquinolin 2 1h One and Its Derivatives

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 1,4-Dimethyl-6-nitroquinolin-2(1H)-one is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The key functional groups in the molecule are the carbonyl group (C=O) of the quinolinone ring, the nitro group (NO₂), the aromatic ring system, and the methyl (CH₃) groups. The C=O stretching vibration of the cyclic amide (lactam) in the quinolinone ring is anticipated to appear in the region of 1650-1690 cm⁻¹. The presence of the aromatic nitro group is typically confirmed by two strong absorption bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration near 1330-1370 cm⁻¹. researchgate.net

Aromatic C=C stretching vibrations within the quinoline (B57606) ring system would produce several peaks in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations from both the aromatic ring and the methyl groups are expected above 3000 cm⁻¹ for the aromatic C-H and in the 2850-2960 cm⁻¹ range for the aliphatic C-H of the methyl groups. nih.gov Furthermore, C-N stretching vibrations from the aromatic amine and the N-methyl group would contribute to the fingerprint region of the spectrum. researchgate.net

Table 1: Predicted FTIR Spectral Data for 1,4-Dimethyl-6-nitroquinolin-2(1H)-one

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Quinoline Ring |

| Aliphatic C-H Stretch | 2850 - 2960 | N-CH₃ and C₄-CH₃ |

| C=O Stretch (Lactam) | 1650 - 1690 | Quinolinone Ring |

| Aromatic C=C Stretch | 1450 - 1600 | Quinoline Ring |

| Asymmetric NO₂ Stretch | 1500 - 1560 | Nitro Group |

| Symmetric NO₂ Stretch | 1330 - 1370 | Nitro Group |

| C-N Stretch | 1250 - 1350 | Aromatic Amine, N-CH₃ |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,4-Dimethyl-6-nitroquinolin-2(1H)-one would provide information on the number of different types of protons and their neighboring environments. Due to the molecule's asymmetry, distinct signals are expected for each proton.

Methyl Protons: Two sharp singlets are predicted for the two methyl groups. The N-methyl (N-CH₃) protons would likely appear in the δ 3.5-4.0 ppm range, while the C₄-methyl (C₄-CH₃) protons, attached to an aromatic ring, would resonate further upfield, likely around δ 2.5-2.8 ppm.

Aromatic Protons: The quinoline ring contains four aromatic protons (H-3, H-5, H-7, H-8). The proton at the C-3 position is expected to appear as a singlet around δ 6.5-7.0 ppm. The protons on the benzene (B151609) portion of the ring system are significantly influenced by the electron-withdrawing nitro group at C-6. The H-5 proton, being ortho to the nitro group, would be the most deshielded, appearing as a doublet at a high chemical shift (δ 8.0-8.5 ppm). The H-7 proton, also ortho to the nitro group, would appear as a doublet of doublets, also in a downfield region (δ 7.8-8.2 ppm). The H-8 proton would be the least affected among the benzenoid protons, likely appearing as a doublet around δ 7.5-7.8 ppm.

Table 2: Predicted ¹H NMR Spectral Data for 1,4-Dimethyl-6-nitroquinolin-2(1H)-one

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| N-CH₃ | 3.5 - 4.0 | Singlet (s) |

| C₄-CH₃ | 2.5 - 2.8 | Singlet (s) |

| H-3 | 6.5 - 7.0 | Singlet (s) |

| H-8 | 7.5 - 7.8 | Doublet (d) |

| H-7 | 7.8 - 8.2 | Doublet of Doublets (dd) |

| H-5 | 8.0 - 8.5 | Doublet (d) |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule.

Carbonyl Carbon: The C=O carbon (C-2) of the lactam is expected to be the most downfield signal, typically appearing in the δ 160-170 ppm range.

Aromatic Carbons: The aromatic carbons would resonate between δ 110-150 ppm. The carbon bearing the nitro group (C-6) and other quaternary carbons (C-4, C-4a, C-8a) would be clearly identifiable. The chemical shifts of C-5 and C-7 would be influenced by the deshielding effect of the nitro group.

Methyl Carbons: The two methyl carbons would appear at the highest field. The N-CH₃ carbon is expected around δ 25-35 ppm, while the C₄-CH₃ carbon would be found in the δ 15-25 ppm region. docbrown.info

Table 3: Predicted ¹³C NMR Spectral Data for 1,4-Dimethyl-6-nitroquinolin-2(1H)-one

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (C-2) | 160 - 170 |

| Aromatic C-NO₂ (C-6) | 145 - 155 |

| Aromatic Quaternary (C-4, C-4a, C-8a) | 130 - 145 |

| Aromatic CH (C-3, C-5, C-7, C-8) | 110 - 130 |

| N-CH₃ | 25 - 35 |

| C₄-CH₃ | 15 - 25 |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the quinolinone ring, extended by the nitro group, is expected to result in characteristic absorption bands. Aromatic and heteroaromatic compounds typically exhibit strong absorptions due to π→π* transitions. researchgate.net For 1,4-Dimethyl-6-nitroquinolin-2(1H)-one, multiple π→π* transitions are expected, likely appearing as intense bands in the 250-400 nm range. The nitro group, acting as a powerful chromophore and auxochrome, can cause a bathochromic (red) shift of these absorptions compared to the unsubstituted quinolinone core. Additionally, a weaker n→π* transition, associated with the non-bonding electrons of the carbonyl oxygen and the nitro group, may be observed as a shoulder or a separate band at longer wavelengths.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound. The molecular formula of 1,4-Dimethyl-6-nitroquinolin-2(1H)-one is C₁₁H₁₀N₂O₃, corresponding to a molecular weight of 218.21 g/mol . echemi.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z ratio of 218. The fragmentation of this molecular ion would provide valuable structural clues. Key expected fragmentation pathways include:

Loss of a methyl radical: A peak at m/z 203 ([M-15]⁺) could result from the loss of one of the methyl groups.

Loss of nitro group components: Fragmentation of the nitro group is common. A peak corresponding to the loss of NO₂ (46 Da) would appear at m/z 172. Alternatively, loss of NO (30 Da) could lead to a fragment at m/z 188.

Loss of Carbon Monoxide: The quinolinone ring can undergo cleavage with the loss of a CO molecule (28 Da) from the lactam carbonyl group, which could occur after initial fragmentations. nih.gov

Table 4: Predicted Mass Spectrometry Fragmentation Data for 1,4-Dimethyl-6-nitroquinolin-2(1H)-one

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|

| 218 | [C₁₁H₁₀N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 203 | [M - CH₃]⁺ | CH₃ |

| 188 | [M - NO]⁺ | NO |

| 172 | [M - NO₂]⁺ | NO₂ |

Advanced Spectroscopic Methods for Comprehensive Structural Confirmation

While 1D NMR, FTIR, UV-Vis, and MS provide substantial data, advanced spectroscopic methods are often employed for unambiguous structural confirmation. Two-dimensional (2D) NMR techniques are particularly valuable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, confirming the connectivity of the aromatic protons (e.g., coupling between H-7 and H-8).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

For absolute structural proof, especially regarding the crystal packing and intermolecular interactions, single-crystal X-ray diffraction would be the ultimate analytical method, providing precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Computational Chemistry and Theoretical Investigations of 1,4 Dimethyl 6 Nitroquinolin 2 1h One Systems

Density Functional Theory (DFT) Calculations

No published studies were found that performed DFT calculations on 1,4-Dimethyl-6-nitroquinolin-2(1H)-one. Such studies would typically provide valuable insights into the molecule's electronic structure and reactivity.

Information regarding the optimized molecular geometry, bond lengths, bond angles, and electronic properties (such as charge distribution and molecular orbitals) of 1,4-Dimethyl-6-nitroquinolin-2(1H)-one is not available in the current body of scientific literature.

Without DFT calculation data, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for 1,4-Dimethyl-6-nitroquinolin-2(1H)-one have not been determined. Consequently, key reactivity descriptors like the HOMO-LUMO gap, electronegativity, chemical hardness, and the locations of nucleophilic and electrophilic sites remain uncharacterized.

There are no available computational studies that have simulated the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 1,4-Dimethyl-6-nitroquinolin-2(1H)-one. A comparison between theoretical and experimental spectra is therefore not possible.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed for a series of compounds that includes 1,4-Dimethyl-6-nitroquinolin-2(1H)-one. QSAR studies are essential for understanding the relationship between the chemical structure of a molecule and its biological activity, and for designing new compounds with improved properties.

Reactivity and Reaction Mechanisms of 1,4 Dimethyl 6 Nitroquinolin 2 1h One and Derivatives

Electrophilic Aromatic Substitution Pathways (e.g., Nitration Mechanism)

Further electrophilic aromatic substitution on the 1,4-dimethyl-6-nitroquinolin-2(1H)-one ring is generally disfavored due to the strong deactivating effect of the existing nitro group. However, under harsh conditions, additional substitution could potentially occur. The directing effects of the substituents already present on the quinolinone ring would govern the position of any subsequent electrophilic attack.

The nitration of an aromatic ring typically proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and a strong acid catalyst, usually sulfuric acid. masterorganicchemistry.comyoutube.com The nitronium ion then acts as the electrophile.

General Mechanism of Nitration:

Formation of the Electrophile: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion. youtube.com

Nucleophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.comyoutube.com

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.comyoutube.com

In the case of 1,4-dimethyl-6-nitroquinolin-2(1H)-one, the existing substituents would direct further electrophilic attack. The directing effects are summarized in the table below.

| Substituent | Position | Effect on Ring | Directing Influence |

| -NO₂ | C6 | Strongly Deactivating | Meta-directing |

| -CH₃ | C4 | Activating | Ortho-, Para-directing |

| -N(CH₃)CO- | Fused Ring | Activating | Ortho-, Para-directing |

| Carbonyl group | C2 | Deactivating | Meta-directing |

Nucleophilic Substitution Reactions (e.g., S_NAr Mechanisms, Cine-Substitution)

The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes 1,4-dimethyl-6-nitroquinolin-2(1H)-one and its derivatives susceptible to nucleophilic aromatic substitution (S_NAr). This is particularly true for derivatives with a suitable leaving group, such as a halogen, positioned ortho or para to the nitro group. researchgate.net

S_NAr Mechanism: The S_NAr mechanism is a two-step process:

Nucleophilic Addition: A nucleophile attacks the electron-poor aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group.

Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

For instance, a chloro-substituted derivative of 1,4-dimethyl-6-nitroquinolin-2(1H)-one could react with a nucleophile like an amine, where the chloride is displaced. nih.gov

Cine-Substitution: Cine-substitution is a type of nucleophilic substitution where the incoming nucleophile takes a position adjacent to the one originally occupied by the leaving group. arkat-usa.org While less common than direct S_NAr, it can occur under specific conditions, often involving the formation of an aryne intermediate. However, for highly activated systems like nitroquinolines, addition-elimination pathways are more typical. Some cine-substitutions on nitroarenes have been reported, where the nitro group itself can be displaced or can facilitate the substitution at an adjacent position. arkat-usa.orgnih.gov The von Richter reaction is a classic example of a cine-substitution involving nitroarenes. arkat-usa.orgnih.gov

Reductive Transformations of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation for nitroaromatic compounds, including 1,4-dimethyl-6-nitroquinolin-2(1H)-one. This can be achieved through both enzymatic and chemical methods.

Nitroreductase enzymes, found in various microorganisms, can catalyze the reduction of nitroaromatic compounds. nih.gov This process is often of interest in the context of bioremediation and prodrug activation. The reduction typically proceeds in a stepwise manner, involving nitroso and hydroxylamino intermediates.

General Enzymatic Reduction Pathway: NO₂ → NO → NHOH → NH₂

Under hypoxic (low oxygen) conditions, one-electron reductases can convert nitroaryl compounds to their corresponding amino derivatives. nih.gov For example, the enzyme system xanthine/xanthine oxidase has been shown to reduce 6-nitroquinoline (B147349) to 6-aminoquinoline, with 6-hydroxylaminoquinoline as a detectable intermediate. nih.gov This process is often oxygen-sensitive, as the initial nitro radical anion can be re-oxidized to the nitro compound by molecular oxygen.

A variety of chemical reagents can be employed to reduce the nitro group of nitroquinolines to the corresponding amine.

Common Reducing Agents and Conditions:

| Reducing Agent | Conditions | Comments |

| SnCl₂ / HCl | Methanol (B129727), >50 °C | A classic and effective method for the reduction of aromatic nitro groups. nih.gov |

| Fe / HCl or Acetic Acid | Reflux | Known as the Béchamp reduction, it is a widely used industrial process. |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Varies | Can be very effective, but may also reduce other functional groups. |

| Na₂S or (NH₄)₂S | Aqueous or alcoholic solution | Can sometimes selectively reduce one nitro group in the presence of others. |

The choice of reducing agent can be critical to avoid the reduction of other susceptible functional groups within the molecule. For instance, stannous chloride (SnCl₂) is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities. nih.gov

Ring-Opening and Rearrangement Reactions

The quinolinone ring system is generally stable. However, under specific conditions, ring-opening and rearrangement reactions can occur. For instance, treatment with strong bases or nucleophiles can sometimes lead to cleavage of the heterocyclic ring.

Rearrangement reactions in heterocyclic systems can be induced by various stimuli, including acid, base, heat, or light. While specific rearrangement reactions for 1,4-dimethyl-6-nitroquinolin-2(1H)-one are not extensively documented, related quinolinone structures can undergo transformations such as the Beckmann rearrangement of oxime derivatives or other skeletal reorganizations.

Dimerization Studies and Other Complex Reaction Pathways

Quinoline (B57606) and quinolone derivatives can undergo dimerization reactions through various mechanisms. researchgate.net Photochemical [4+2] cycloadditions are one such pathway. In the presence of certain reagents or under specific photochemical conditions, two quinolinone molecules could potentially dimerize. The specific nature of the dimerization would depend on the reaction conditions and the substitution pattern of the quinolinone.

Other complex reactions could involve the versatile chemistry of the nitro group. For example, partial reduction to the nitroso or hydroxylamino intermediate can open up pathways to condensation and coupling reactions, leading to the formation of dimeric azo or azoxy compounds.

An in-depth examination of the chemical biology and mechanistic properties of quinolin-2(1H)-one scaffolds, with a specific focus on 1,4-Dimethyl-6-nitroquinolin-2(1H)-one, reveals a complex interplay with biological systems. Research into this class of compounds has elucidated their interactions with key cellular machinery, paving the way for their potential application as biochemical probes and modulators of cellular pathways.

Advanced Applications in Medicinal Chemistry Research for Quinolin 2 1h One Derivatives

Scaffold Exploration and Privileged Structure Utilization in Chemical Library Development

The concept of "privileged structures" is central to modern medicinal chemistry, referring to molecular scaffolds that are capable of binding to multiple biological targets with high affinity. nih.gov The quinoline (B57606) ring system is a prime example of such a scaffold, forming the basis for a wide range of approved and investigational drugs, particularly in oncology. nih.gov The 1,4-Dimethyl-6-nitroquinolin-2(1H)-one scaffold can be systematically modified to generate a diverse chemical library for high-throughput screening.

The development of a chemical library based on this scaffold would involve variations at several key positions to explore the structure-activity relationships (SAR). For instance, the nitro group at the 6-position is a versatile handle for chemical modification. mdpi.com It can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to introduce a wide array of functional groups. This allows for the exploration of how different substituents at this position affect biological activity. Similarly, the methyl groups at the 1 and 4 positions could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of potential binding pockets.

A hypothetical chemical library based on the 1,4-Dimethyl-6-nitroquinolin-2(1H)-one scaffold might include the following variations:

| Position of Variation | Type of Modification | Rationale |

| C6-Nitro Group | Reduction to amine, followed by amide or sulfonamide formation | Introduce diverse functional groups to modulate polarity, hydrogen bonding capacity, and overall shape. |

| N1-Methyl Group | Replacement with longer alkyl chains, cyclic systems, or aryl groups | Explore the impact of steric bulk and lipophilicity on target engagement. |

| C4-Methyl Group | Substitution with other small alkyl or functionalized alkyl groups | Fine-tune the electronic properties and steric profile of the molecule. |

Rational Design of Chemically-Active Molecules

Rational drug design involves the creation of new medications based on a known biological target. The 1,4-Dimethyl-6-nitroquinolin-2(1H)-one scaffold can be utilized in this approach by designing derivatives that are intended to interact with specific enzymes or receptors. The quinolinone core is known to be a key feature in molecules that target protein kinases, topoisomerases, and other enzymes implicated in cancer and other diseases. nih.gov

For example, many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The 1,4-Dimethyl-6-nitroquinolin-2(1H)-one structure could be computationally modeled into the active sites of various kinases to predict potential binding modes. Based on these models, derivatives could be synthesized with substituents designed to form specific interactions, such as hydrogen bonds or hydrophobic contacts, with key amino acid residues in the target's active site. The nitro group, being strongly electron-withdrawing, can significantly influence the electronic distribution of the aromatic system, which can be a critical factor in molecular recognition by a biological target.

Lead Generation and Optimization Strategies

In the process of drug discovery, lead generation involves identifying initial compounds that show promising activity against a biological target. A chemical library based on the 1,4-Dimethyl-6-nitroquinolin-2(1H)-one scaffold could be screened against a panel of biological targets to identify such "hits." Once a hit is identified, lead optimization is undertaken to improve its potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies are a cornerstone of lead optimization. For a hypothetical lead compound based on the 1,4-Dimethyl-6-nitroquinolin-2(1H)-one scaffold, SAR exploration would involve systematically modifying different parts of the molecule and assessing the impact on its biological activity.

| Modification Strategy | Rationale |

| Bioisosteric Replacement | Replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfone) to fine-tune electronic properties while maintaining a similar size and shape. |

| Homologation | Extending the N1-alkyl chain to probe for additional hydrophobic interactions. |

| Functional Group Interconversion | Converting the C6-nitro group to an amine and then to a variety of amides or ureas to explore different hydrogen bonding patterns. |

Development of Novel Chemical Probes for Biological Research

Chemical probes are small molecules used to study and manipulate biological systems. An ideal chemical probe is potent, selective, and has a known mechanism of action. Derivatives of 1,4-Dimethyl-6-nitroquinolin-2(1H)-one could be developed as chemical probes to investigate the function of specific proteins or pathways.

For instance, a derivative that is found to be a potent and selective inhibitor of a particular enzyme could be modified to create a probe. This might involve attaching a fluorescent tag or a reactive group for covalent labeling of the target protein. The nitro group itself can be a useful feature in the design of certain probes. For example, under hypoxic conditions found in some tumors, nitroaromatic compounds can be bioreduced to reactive species that can be used for imaging or therapy. mdpi.com

The development of such probes would enable researchers to better understand the role of their target proteins in health and disease, which is a critical step in the validation of new drug targets.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Progress

Detailed academic studies specifically focused on 1,4-Dimethyl-6-nitroquinolin-2(1H)-one are sparse in the currently available scientific literature. The compound is primarily listed in chemical databases and by commercial suppliers, providing basic physicochemical properties.

Table 1: Physicochemical Properties of 1,4-Dimethyl-6-nitroquinolin-2(1H)-one

| Property | Value | Source |

| CAS Number | 6760-41-4 | echemi.com |

| Molecular Formula | C₁₁H₁₀N₂O₃ | echemi.com |

| Molecular Weight | 218.21 g/mol | echemi.com |

| Melting Point | 228.5-229 °C | echemi.com |

While direct research on 1,4-Dimethyl-6-nitroquinolin-2(1H)-one is limited, the broader class of nitroquinolinones has been the subject of more extensive investigation. The nitro group, being a strong electron-withdrawing moiety, significantly influences the chemical reactivity of the quinolinone core. nih.govnih.gov Research on related compounds, such as 1-methyl-6-nitro-2-quinolone, indicates that the nitration of the 1-methyl-2-quinolone (B133747) framework preferentially occurs at the 6-position. mdpi.com This suggests that synthetic routes to 1,4-Dimethyl-6-nitroquinolin-2(1H)-one likely involve the nitration of a 1,4-dimethylquinolin-2(1H)-one precursor.

The presence of the nitro group can activate the quinolinone scaffold for various chemical transformations, including nucleophilic aromatic substitution and cycloaddition reactions. nih.gov These reactions are pivotal for the synthesis of diverse derivatives with potential biological activities. The nitro group itself can be chemically transformed into other functional groups, such as an amino group, which opens up further avenues for derivatization. nih.govmdpi.com

Unaddressed Research Questions and Methodological Challenges

The scarcity of dedicated research on 1,4-Dimethyl-6-nitroquinolin-2(1H)-one leaves a multitude of unanswered questions.

Key Unaddressed Research Questions:

Optimized Synthesis: What are the most efficient and scalable synthetic routes to produce 1,4-Dimethyl-6-nitroquinolin-2(1H)-one with high purity and yield?

Biological Activity Profile: Does this compound exhibit any significant biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, which are common among quinolinone derivatives?

Mechanism of Action: If biologically active, what are the underlying molecular mechanisms through which 1,4-Dimethyl-6-nitroquinolin-2(1H)-one exerts its effects?

Structure-Activity Relationship (SAR): How do the methyl groups at the 1 and 4 positions, in conjunction with the nitro group at the 6-position, influence its potential biological activity compared to other quinolinone analogues?

Metabolic Fate and Toxicity: What are the metabolic pathways of this compound in biological systems, and what is its toxicological profile?

Methodological Challenges:

The study of nitro-substituted heterocyclic compounds can present several methodological challenges.

Synthesis and Purification: The nitration of quinolinones can sometimes lead to a mixture of isomers, necessitating careful optimization of reaction conditions and robust purification techniques to isolate the desired 6-nitro isomer. researchgate.net

Characterization: Comprehensive characterization requires a suite of spectroscopic techniques, including NMR, IR, and mass spectrometry, to unequivocally confirm the structure and regiochemistry of the nitro substitution.

Solubility: Many quinolinone derivatives exhibit poor aqueous solubility, which can complicate biological assays and in vivo studies. This may require the development of suitable formulation strategies.

Lack of Precedent: The limited existing data on 1,4-Dimethyl-6-nitroquinolin-2(1H)-one means that researchers have few established protocols or comparative data to guide their investigations.

Promising Avenues for Future Investigation of 1,4-Dimethyl-6-nitroquinolin-2(1H)-one and its Analogues

Despite the current knowledge gaps, the chemical structure of 1,4-Dimethyl-6-nitroquinolin-2(1H)-one suggests several promising avenues for future research.

Table 2: Potential Future Research Directions

| Research Area | Rationale and Approach |

| Synthetic Methodology Development | Exploration of novel and efficient synthetic strategies for 1,4-Dimethyl-6-nitroquinolin-2(1H)-one and its derivatives. This could involve microwave-assisted synthesis or flow chemistry to improve reaction times and yields. |

| Biological Screening | Systematic screening of the compound against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory pathways. |

| Analogue Synthesis and SAR Studies | Synthesis of a library of analogues by modifying the substituents at the 1, 4, and 6 positions to establish clear structure-activity relationships. For instance, reduction of the nitro group to an amine and subsequent derivatization could yield compounds with different biological profiles. |

| Computational Modeling | Utilization of in silico methods, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to guide the design of new analogues with improved potency and pharmacokinetic properties. nih.gov |

| Investigation as a Chemical Probe or Intermediate | Given its activated aromatic system, 1,4-Dimethyl-6-nitroquinolin-2(1H)-one could serve as a valuable intermediate for the synthesis of more complex heterocyclic systems with potential applications in medicinal chemistry and materials science. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1,4-Dimethyl-6-nitroquinolin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of nitro precursors. For example, nitro reduction using palladium on carbon (Pd/C) under hydrogen gas in ethanol at room temperature for 48 hours achieves moderate yields (~73%) . Optimization involves adjusting catalyst loading (5–10% Pd/C), solvent polarity (ethanol vs. DMF), and reaction time. Refluxing intermediates with ethylenediamine in absolute ethanol (15 minutes) is critical for cyclization steps, as shown in analogous quinolinone syntheses .

Q. Which spectroscopic techniques are most reliable for characterizing 1,4-Dimethyl-6-nitroquinolin-2(1H)-one?

- Methodological Answer : Prioritize:

- ¹H NMR : Look for distinct aromatic protons (δ 8.13–8.07 ppm for nitro-substituted positions) and methyl groups (δ 2.01–2.28 ppm) .

- IR : Key absorptions include C=O (1663–1625 cm⁻¹) and NO₂ (1520–1340 cm⁻¹) stretches .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 303 [M⁺]) confirm molecular weight, while fragmentation patterns validate substituent stability .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) in derivatives of this compound?

- Methodological Answer : Discrepancies arise from solvent effects (DMSO-d6 vs. CDCl3) and hydrogen bonding. For example, NH protons in DMSO-d6 appear as broad singlets (δ 5.84 ppm) but may shift in CDCl3 . Use deuterium exchange experiments to confirm exchangeable protons and 2D NMR (COSY, HSQC) to assign overlapping signals. Computational tools (DFT) predict chemical shifts and verify assignments .

Q. What factors influence yield variability in catalytic hydrogenation of the nitro group?

- Methodological Answer : Yield disparities (44.8–73.7%) stem from:

- Catalyst activity : Pd/C particle size and reduction efficiency.

- Steric hindrance : Bulky substituents (e.g., 8-fluoro groups) slow hydrogenation.

- Purification : Flash chromatography (e.g., Biotage systems) improves recovery of polar intermediates.

Q. How do electronic and steric effects govern regioselective functionalization (e.g., bromination vs. chlorination)?

- Methodological Answer : Nitro groups direct electrophilic substitution to meta positions. Bromination (acetic acid/HBr) favors C-5/C-7 positions in quinolinones, while chlorination (SOCl₂/dioxane) targets electron-deficient rings . Steric effects from 1,4-dimethyl groups may further restrict reactivity at C-3/C-8.

Q. What computational methods predict the electronic properties of this compound for drug design?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps, electrostatic potentials, and vibrational frequencies. These correlate with experimental IR/Raman data and guide modifications for enhanced bioactivity .

Notes for Methodological Rigor

- Biological Assays : For antimicrobial testing, use broth microdilution (MIC determination) with Staphylococcus aureus and E. coli as model organisms, referencing protocols in analogous studies .

- Safety Protocols : Handle nitro intermediates in fume hoods with nitrile gloves; consult SDS for emergency measures (e.g., eye irrigation with 0.9% saline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.